molecular formula C19H17NO2 B3489765 N-(2-benzylphenyl)-2-methylfuran-3-carboxamide

N-(2-benzylphenyl)-2-methylfuran-3-carboxamide

Cat. No.: B3489765
M. Wt: 291.3 g/mol
InChI Key: JJUOEJUJQKDGQM-UHFFFAOYSA-N
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Description

N-(2-benzylphenyl)-2-methylfuran-3-carboxamide is an organic compound that belongs to the class of carboxamides It features a benzylphenyl group attached to a furan ring, which is further substituted with a methyl group and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzylphenyl)-2-methylfuran-3-carboxamide typically involves the following steps:

    Formation of the Benzylphenyl Intermediate: The initial step involves the preparation of the 2-benzylphenyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Furan Ring Formation: The next step involves the formation of the furan ring. This can be done through a cyclization reaction involving a suitable precursor such as a diketone or a diol.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved through an amidation reaction where the furan intermediate reacts with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and more efficient catalysts may be employed to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzylphenyl)-2-methylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated benzylphenyl derivatives.

Scientific Research Applications

N-(2-benzylphenyl)-2-methylfuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.

    Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-2-methylfuran-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary but often include key signaling pathways or metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzylphenyl)urea: Similar structure but with a urea group instead of a carboxamide.

    N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide: Similar structure but with a quinoline ring instead of a furan ring.

Uniqueness

N-(2-benzylphenyl)-2-methylfuran-3-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-benzylphenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-14-17(11-12-22-14)19(21)20-18-10-6-5-9-16(18)13-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUOEJUJQKDGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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